2-(ブロモメチル)-5-(トリフルオロメチル)ピリジン

概要

説明

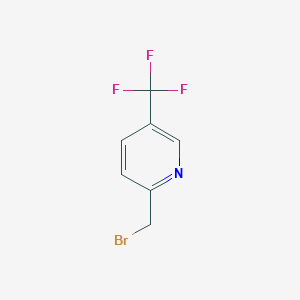

2-(Bromomethyl)-5-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a bromomethyl group at the second position and a trifluoromethyl group at the fifth position

科学的研究の応用

2-(Bromomethyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with pharmaceutical relevance.

Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions, enabling the study of biological processes and the development of bioconjugates.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting central nervous system disorders and infectious diseases.

Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

作用機序

Target of Action

It’s known that similar compounds play a significant role in the protodeboronation of alkyl boronic esters .

Mode of Action

The compound is likely to interact with its targets through a radical approach . This interaction can lead to significant changes in the target molecules, such as the formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

It’s known that similar compounds are involved in the protodeboronation of alkyl boronic esters . This process is a key step in various biochemical pathways, leading to downstream effects such as the synthesis of complex organic molecules .

Result of Action

Similar compounds have been used in the synthesis of complex organic molecules, indicating that they may have significant effects at the molecular level .

Action Environment

It’s known that similar compounds can undergo significant transformations under certain conditions .

生化学分析

Biochemical Properties

2-(Bromomethyl)-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its ability to enhance the stability and bioactivity of pharmaceuticals and agrochemicals . The interactions of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine with biomolecules are primarily mediated through radical mechanisms, which can lead to significant modifications in the structure and function of the target molecules .

Cellular Effects

2-(Bromomethyl)-5-(trifluoromethyl)pyridine has notable effects on various types of cells and cellular processes. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . Additionally, the compound’s interactions with cellular components can result in modifications to metabolic pathways and the regulation of gene expression, further impacting cellular function .

Molecular Mechanism

The molecular mechanism of action of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine involves its ability to form radical intermediates that interact with biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the specific context and target molecule . The compound’s ability to introduce trifluoromethyl groups into organic molecules is a key aspect of its mechanism, as this modification can significantly alter the properties and functions of the target molecules . Changes in gene expression and protein function are also observed as a result of these interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced bioactivity and stability of pharmaceuticals . At higher doses, toxic or adverse effects may be observed, including disruptions to cellular function and metabolic processes . Threshold effects are also noted, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage .

Metabolic Pathways

2-(Bromomethyl)-5-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within biological systems . The compound’s introduction of trifluoromethyl groups can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic landscape .

Transport and Distribution

The transport and distribution of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and activity . Understanding the transport mechanisms is essential for optimizing the compound’s use in various applications .

Subcellular Localization

2-(Bromomethyl)-5-(trifluoromethyl)pyridine exhibits specific subcellular localization patterns, which can influence its activity and function . Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell . These localization patterns are important for understanding the compound’s effects on cellular processes and its potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine typically involves the bromination of 5-(trifluoromethyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS reacts with the methyl group on the pyridine ring to form the bromomethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Types of Reactions:

Substitution Reactions: The bromomethyl group in 2-(Bromomethyl)-5-(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.

Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions, where the bromomethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

- Substituted pyridines with various functional groups replacing the bromomethyl group.

- Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid from oxidation reactions.

- 5-(Trifluoromethyl)pyridine from reduction reactions.

類似化合物との比較

2-(Chloromethyl)-5-(trifluoromethyl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but may have different reaction rates and selectivity.

2-(Bromomethyl)-3-(trifluoromethyl)pyridine: The trifluoromethyl group is at the third position instead of the fifth, which can influence the compound’s electronic properties and reactivity.

2-(Bromomethyl)-5-(difluoromethyl)pyridine: The trifluoromethyl group is replaced with a difluoromethyl group, affecting the compound’s lipophilicity and metabolic stability.

Uniqueness: 2-(Bromomethyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both a bromomethyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

生物活性

2-(Bromomethyl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a bromomethyl group at the 2-position and a trifluoromethyl group at the 5-position. This compound has garnered interest due to its unique electronic properties and potential applications in medicinal chemistry, organic synthesis, and materials science. While specific biological activities of this compound are not extensively documented, insights can be drawn from related compounds with similar structures.

- Molecular Formula : C7H5BrF3N

- Molecular Weight : 225.99 g/mol

- Structure : The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of derivatives synthesized from this compound, making it a valuable building block in organic synthesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship of halogenated pyridines indicates that the positioning of substituents significantly influences their reactivity and biological activity. For instance:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Bromo-4-(trifluoromethyl)pyridine | 175205-81-9 | Similar bromination pattern but different substitution position |

| 3-(Bromomethyl)-5-(trifluoromethyl)pyridine | 1384972-85-3 | Different position for bromine substitution |

| 2-Bromo-5-(difluoromethyl)-4-methylpyridine | 1805019-61-7 | Contains difluoromethyl group instead of trifluoromethyl |

| 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine | 1156542-30-1 | Contains a fluoro substituent alongside trifluoromethyl |

| 2-Bromo-5-(trifluoromethyl)pyridin-3-amine | 1211515-87-5 | Amino group substitution provides different reactivity |

These compounds illustrate how variations in substitution patterns can lead to diverse biological activities and applications in synthetic chemistry .

Case Studies

- Amination Reactions : Research has demonstrated that 2-(Bromomethyl)-5-(trifluoromethyl)pyridine can undergo Pd-catalyzed amination reactions, yielding various derivatives that may exhibit enhanced biological activities. For example, one study reported successful synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amine derivatives with good yields, suggesting potential applications in drug development .

- Inhibitory Studies : Although not directly related to the compound , studies on similar pyridine derivatives have shown promising results as inhibitors for various enzymes. For instance, compounds derived from pyridines have been evaluated for their inhibitory effects on human PHGDH (phosphoglycerate dehydrogenase), demonstrating significant selectivity and potency .

特性

IUPAC Name |

2-(bromomethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-3-6-2-1-5(4-12-6)7(9,10)11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXIAVUQROUXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613944 | |

| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000773-62-5 | |

| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。